molecular formula C13H18BrN3O2 B13679240 tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

Cat. No.: B13679240
M. Wt: 328.20 g/mol
InChI Key: BXNYNSZJULDWKY-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is known for its rigidity and stability. The presence of the bromopyrazole moiety adds to its chemical versatility, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.

    Introduction of the bromopyrazole group: The bromopyrazole moiety is introduced through a nucleophilic substitution reaction, where a suitable bromopyrazole derivative reacts with the bicyclo[1.1.1]pentane core.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromopyrazole moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The bromopyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-butyl N-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)carbamate

Uniqueness

tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate stands out due to its unique combination of the bicyclo[1.1.1]pentane core and the bromopyrazole moiety. This combination imparts both rigidity and chemical versatility, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C13H18BrN3O2/c1-11(2,3)19-10(18)16-12-6-13(7-12,8-12)17-5-9(14)4-15-17/h4-5H,6-8H2,1-3H3,(H,16,18)

InChI Key

BXNYNSZJULDWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)N3C=C(C=N3)Br

Origin of Product

United States

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